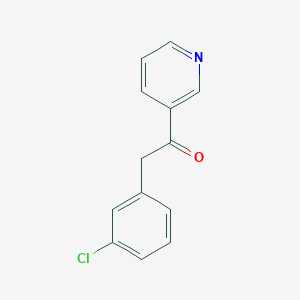

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCWMYMJVPJFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572032 | |

| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-55-5 | |

| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (CAS 31251-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, a heterocyclic ketone with potential applications in organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, outlines a detailed synthetic route, and discusses its potential, though currently underexplored, pharmacological significance. Furthermore, it covers essential analytical techniques for its characterization and purity assessment, offering a valuable resource for researchers engaged in the synthesis, evaluation, and application of this compound.

Introduction

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, also known as m-Chlorobenzyl 3-Pyridyl Ketone, is a molecule of interest in the landscape of drug discovery and organic synthesis.[1] Its structure, featuring a substituted phenyl ring linked to a pyridinyl moiety via a keto-bridge, positions it as a potential scaffold for the development of novel therapeutic agents. The presence of the pyridine ring, a common motif in pharmacologically active compounds, suggests the possibility of interactions with various biological targets.[2] This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

| Property | Value | Source |

| CAS Number | 31251-55-5 | [3] |

| Molecular Formula | C₁₃H₁₀ClNO | [3] |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | White Solid | [1] |

| Boiling Point (Predicted) | 381.5 ± 22.0 °C | [3] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |

| pKa (Predicted) | 3.07 ± 0.10 | [3] |

Synthesis of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

The synthesis of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone can be achieved through a multi-step process. A plausible and documented route involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.[4] This approach offers a reliable method for constructing the desired carbon-carbon bond between the substituted phenyl ring and the pyridinyl ketone core.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

Detailed Experimental Protocol

The following protocol is based on established chemical principles for the synthesis of ketones from nitriles and Grignard reagents.[4]

Step 1: Preparation of 3-Picolylmagnesium Chloride (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Under a nitrogen atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-(chloromethyl)pyridine in anhydrous THF to the magnesium suspension.

-

Maintain a gentle reflux to sustain the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

Step 2: Reaction with 3-Chlorobenzonitrile

-

Cool the freshly prepared Grignard reagent to 0-5 °C in an ice bath.

-

Slowly add a solution of 3-chlorobenzonitrile in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

Step 3: Hydrolysis and Product Isolation

-

Cool the reaction mixture again in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Follow this by the addition of an aqueous solution of sulfuric acid.[4]

-

Heat the reaction mass to 120-125 °C and continue stirring until the reaction is complete.[4]

-

Quench the reaction mass in water, followed by basification and extraction with dichloromethane.[4]

-

Remove the solvent under reduced pressure to yield the crude product.[4]

-

The crude product can be further purified by crystallization or column chromatography on silica gel.

Potential Pharmacological Significance and Applications

While specific biological studies on 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone are not extensively reported in publicly available literature, its structural motifs suggest potential for pharmacological activity.

-

Kinase Inhibition: The general structure of aryl ketones and pyridine derivatives is found in numerous kinase inhibitors.[2] Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 2-(3-chlorophenyl)-1-(3-pyridinyl)-1-ethanone scaffold could potentially be explored for its kinase inhibitory activity.

-

Intermediate for Drug Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its reactive ketone group allows for a variety of chemical transformations, making it a versatile building block for the construction of compound libraries for high-throughput screening.

The following diagram illustrates the potential role of this compound as a building block in drug discovery.

Caption: Role in Drug Discovery Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3).[5][6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic ketones).

-

Column Temperature: 30 °C.[6]

This method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification and impurity profiling.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the compound.

-

Ionization Technique: Electrospray ionization (ESI) or Electron Ionization (EI).

-

Expected Molecular Ion: [M+H]⁺ at m/z 232.05 (for C₁₃H₁₁ClNO⁺).

Fragmentation patterns can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on both the chlorophenyl and pyridinyl rings, as well as a singlet for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: The spectrum will display signals for all 13 carbon atoms, including the characteristic carbonyl carbon signal in the downfield region (typically >190 ppm).

Conclusion

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone is a compound with significant potential as a building block in organic synthesis and as a scaffold for the development of new pharmacologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications and analytical characterization. While further research is needed to fully elucidate its biological activity and to optimize its synthesis and analysis, the information presented here serves as a solid foundation for researchers and scientists working with this intriguing molecule.

References

-

Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals. (n.d.). Retrieved from [Link]

-

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | C14H9ClN2O | CID 43333952. PubChem. (n.d.). Retrieved from [Link]

-

1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate. (n.d.). Retrieved from [Link]

- WO 2006/006184 A2. Google Patents. (2006-01-19).

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate. (2010-08-06). Retrieved from [Link]

- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents. (n.d.).

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. (2022-07-17). Retrieved from [Link]

- EP0461483A2 - Method for the production of benzyl ketones. Google Patents. (n.d.).

-

13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. (2020-05-30). Retrieved from [Link]

-

Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. (n.d.). Retrieved from [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. (n.d.). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. (n.d.). Retrieved from [Link]

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. (2023-07-17). Retrieved from [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Sciact. (n.d.). Retrieved from [Link]

-

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone. Pharmaffiliates. (n.d.). Retrieved from [Link]

- CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. Google Patents. (n.d.).

-

Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. (n.d.). Retrieved from [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022-04-05). Retrieved from [Link]

-

Organocatalytic one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. RSC Publishing. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. (2015-08-07). Retrieved from [Link]

-

Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. (2018-09-27). Retrieved from [Link]

-

Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. YouTube. (2016-08-06). Retrieved from [Link]

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. (2015-11-09). Retrieved from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. (2022-10-18). Retrieved from [Link]

-

Ethanone, 1-(3-pyridinyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024-04-17). Retrieved from [Link]

-

Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. (n.d.). Retrieved from [Link]

-

Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. MDPI. (n.d.). Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2024-01-30). Retrieved from [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. (n.d.). Retrieved from [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. (n.d.). Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. (n.d.). Retrieved from [Link]

-

1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-CHLOROPHENYL)-1-(3-PYRIDINYL)-1-ETHANONE | 31251-55-5 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. public.pensoft.net [public.pensoft.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Foreword: Understanding the Physicochemical Landscape of Drug Discovery

In the intricate tapestry of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of its synthesis to its ultimate interaction with a biological target. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, a compound of interest in organic synthesis and medicinal chemistry. We will delve into its structural and chemical identity, explore its key physical properties, and provide detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is elucidated to provide not just a protocol, but a self-validating system for robust and reproducible results.

Compound Identity and Structural Features

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone is a ketone derivative featuring a pyridinyl ring and a 3-chlorophenyl moiety. The presence of the basic pyridine nitrogen and the lipophilic chlorophenyl group imparts a specific set of physicochemical characteristics that are crucial for its behavior in various chemical and biological systems.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethanone |

| Synonyms | m-Chlorobenzyl 3-Pyridyl Ketone |

| CAS Number | 31251-55-5 |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| Chemical Structure |

Core Physicochemical Properties

The interplay of a molecule's physical and chemical attributes dictates its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the known and predicted physicochemical properties of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone. It is important to note that where experimental data is not publicly available, predicted values from reliable computational models are provided.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White Solid | Pharmaffiliates |

| Melting Point | Not available | - |

| Boiling Point | 381.5 ± 22.0 °C (Predicted) | ChemicalBook |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Aqueous Solubility | See Experimental Protocol | - |

| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate | ChemicalBook |

| pKa (pyridinium ion) | 3.07 ± 0.10 (Predicted) | ChemicalBook |

| LogP (Octanol-Water Partition Coefficient) | See Experimental Protocol | - |

Experimental Determination of Key Physicochemical Parameters

To ensure scientific integrity and provide actionable insights, this section details robust, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and LogP.

Aqueous Solubility Determination via UV-Vis Spectroscopy

Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Quantification via UV-Vis spectroscopy is a rapid and cost-effective method for chromophoric compounds like the title molecule. The key is to ensure that equilibrium has been reached and that the analyzed solution is free of any solid material.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (e.g., 5-10 mg) to a series of vials containing a known volume (e.g., 2 mL) of purified water and relevant aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of the equilibration period is essential.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with the corresponding buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of the compound in the relevant buffer.

-

Prepare a series of standard solutions of known concentrations from a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO, ensuring the final organic solvent concentration in the standards is low and consistent).

-

Generate a calibration curve by plotting the absorbance of the standard solutions at λmax versus their known concentrations.

-

Measure the absorbance of the diluted sample solutions at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

-

Caption: Workflow for aqueous solubility determination.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. For 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, the basicity of the pyridine nitrogen can be determined by titrating a solution of the compound with a strong acid.

Experimental Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., water with a small amount of methanol or ethanol to ensure solubility). The final concentration should be in the millimolar range.

-

Adjust the initial pH of the solution to the basic range (e.g., pH 10-11) with a small amount of a strong base (e.g., 0.1 M NaOH) to ensure the pyridine nitrogen is in its free base form.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) before starting the titration.

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl) into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the acid titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination via HPLC

Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and require smaller amounts of material. This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Experimental Protocol:

-

HPLC System and Column:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration with Standards:

-

Select a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Inject each standard onto the HPLC column and record its retention time (t_R_).

-

Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Generate a calibration curve by plotting the log(k') of the standards against their known LogP values.

-

-

Analysis of the Test Compound:

-

Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record the retention time of the test compound.

-

-

LogP Calculation:

-

Calculate the log(k') for the test compound.

-

Interpolate the LogP of the test compound from the calibration curve using its log(k') value.

-

Proposed Synthetic Route

Proposed Reaction Scheme:

3-Cyanopyridine can be reacted with the Grignard reagent derived from 1-bromo-3-chlorobenzene. The intermediate imine is then hydrolyzed under acidic conditions to yield the desired ketone product.

-

Formation of the Grignard Reagent: 1-bromo-3-chlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 3-chlorophenylmagnesium bromide.

-

Reaction with Nitrile: The freshly prepared Grignard reagent is then added to a solution of 3-cyanopyridine in an anhydrous ether solvent at a low temperature (e.g., 0 °C to -10 °C).

-

Hydrolysis: The resulting intermediate magnesium salt of the imine is hydrolyzed by the addition of an aqueous acid (e.g., aqueous HCl) to afford 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

Conclusion and Future Perspectives

The physicochemical properties of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, particularly its predicted pKa and likely lipophilic character, suggest its potential as a scaffold in medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its aqueous solubility, pKa, and LogP, which are critical for any drug discovery program. Future work should focus on obtaining experimental data for these properties to validate the predicted values and to build a more complete profile of this compound. Furthermore, exploration of the proposed synthetic route and investigation of the biological activity of this molecule and its derivatives could open new avenues for therapeutic innovation.

References

-

Pharmaffiliates. 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone. [Link]

-

PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

-

PubChem. 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8). [Link]

-

University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

OECD. OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]

-

Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Davies, I. W., et al. (2000). A Convergent and Efficient Synthesis of the COX-2 Inhibitor Etoricoxib. The Journal of Organic Chemistry, 65(25), 8415–8420. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). The role of physicochemical profiling in drug discovery. Expert opinion on drug discovery, 3(4), 435-451. [Link]

A Technical Guide to the Structural Elucidation of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of the synthetic ketone, 2-(3-chlorophenyl)-1-(3-pyridinyl)-1-ethanone. While this specific isomer is not extensively documented, its structural confirmation serves as an exemplary case study for applying a rigorous, multi-technique analytical workflow. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synergistic use of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The guide emphasizes the causality behind experimental choices, presents validated protocols, and integrates predictive data to create a self-validating analytical narrative for confirming molecular identity and structure.

Introduction and Strategic Overview

The compound 2-(3-chlorophenyl)-1-(3-pyridinyl)-1-ethanone, with the molecular formula C₁₃H₁₀ClNO, represents a class of aryl ketones that are common intermediates in organic synthesis and pharmaceutical development.[1] Given the potential for isomeric variants during synthesis—for example, positional isomers of the chloro-substituent or the pyridinyl nitrogen—unambiguous structural verification is paramount. A mistake in structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property.

This guide outlines an orthogonal analytical strategy, where each technique provides a unique and complementary piece of structural information. The workflow is designed to be a self-validating system: the elemental composition from mass spectrometry must align with the detailed atomic connectivity map derived from NMR, which in turn must be consistent with the functional groups identified by infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS): The Foundation

2.1. Rationale

The first and most fundamental question is the elemental composition. High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule.[2] This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula before proceeding to more complex structural analysis.[3][4]

2.2. Predicted Data

For 2-(3-chlorophenyl)-1-(3-pyridinyl)-1-ethanone, the elemental composition is C₁₃H₁₀ClNO. The predicted monoisotopic mass and key fragmentation patterns are summarized below. The presence of chlorine provides a characteristic isotopic pattern (M+2 peak at ~32% the intensity of the M peak), which serves as an immediate validation point.

Table 1: Predicted HRMS Data for C₁₃H₁₀ClNO

| Ion Species | Calculated Exact Mass (m/z) | Key Isotope | Calculated Exact Mass (m/z) | Expected Fragmentation Ion | Calculated Fragment Mass (m/z) |

|---|---|---|---|---|---|

| [M+H]⁺ | 232.0524 | [M+2+H]⁺ | 234.0494 | [C₅H₄N-C=O]⁺ (Pyridinoyl) | 106.0287 |

| [M+Na]⁺ | 254.0343 | [M+2+Na]⁺ | 256.0314 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl) | 125.0153 |

2.3. Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-Time-of-Flight (QTOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Nebulizer Gas (N₂): 1 – 2 Bar

-

Drying Gas (N₂): 6 – 8 L/min at 180-200 °C

-

Mass Range: 50 – 500 m/z

-

-

Calibration: Perform an external mass calibration immediately prior to the analysis using a standard calibration solution (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

-

Data Analysis: Process the acquired spectrum to determine the monoisotopic mass of the protonated molecule. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare the measured isotopic pattern with the theoretical pattern for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1. Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[5] For the target molecule, the key vibrational modes are the ketone carbonyl (C=O) stretch, the aromatic C=C stretches, and the C-Cl stretch. Conjugation of the carbonyl group with the pyridinyl ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[6]

3.2. Predicted Data

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Conjugation with the pyridine ring lowers the frequency from the typical ~1715 cm⁻¹.[7] |

| C=C / C=N (Aromatic) | Stretch | 1400 - 1600 | Multiple sharp bands are characteristic of the two different aromatic rings. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates sp² C-H bonds. |

| C-Cl | Stretch | 700 - 800 | Confirms the presence of a chloro-substituent on an aromatic ring.[8] |

| C-H (Methylene) | Stretch | 2850 - 2960 | Corresponds to the -CH₂- bridge. |

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: With the clean ATR crystal, acquire a background spectrum (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000 – 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (baseline correction, ATR correction if necessary) and identify the characteristic absorption peaks corresponding to the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will be used to assemble the complete structural puzzle.

4.1. Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[10][11][12] Ensure the sample is fully dissolved to avoid spectral line broadening.[13]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

Standard 1D Acquisition:

-

¹H NMR: Acquire with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with 512-1024 scans, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

-

-

Standard 2D Acquisition:

4.2. ¹H NMR Analysis: Proton Environment and Connectivity

Rationale: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Data: The molecule has 10 protons in total. The aromatic region (7.0-9.0 ppm) will be complex, but key signals can be predicted. The methylene bridge protons are diastereotopic and will appear as a singlet.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2' (Pyridinyl) | ~8.9 - 9.1 | d (doublet) | 1H | Adjacent to N, most deshielded. |

| H-6' (Pyridinyl) | ~8.6 - 8.8 | d (doublet) | 1H | Also adjacent to N. |

| H-4' (Pyridinyl) | ~7.8 - 8.0 | dt (doublet of triplets) | 1H | Coupled to H-2', H-6', and H-5'. |

| H-5' (Pyridinyl) | ~7.3 - 7.5 | dd (doublet of doublets) | 1H | Coupled to H-4' and H-6'. |

| H-2" (Chlorophenyl) | ~7.4 - 7.6 | t (triplet) | 1H | Singlet-like appearance due to small meta-couplings. |

| H-4", H-5", H-6" (Chlorophenyl) | ~7.1 - 7.3 | m (multiplet) | 3H | Overlapping signals for the remaining chlorophenyl protons. |

| -CH₂- | ~4.3 - 4.5 | s (singlet) | 2H | Methylene bridge adjacent to a carbonyl and an aromatic ring. |

4.3. ¹³C NMR Analysis: The Carbon Skeleton

Rationale: The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are indicative of the carbon type (alkane, aromatic, carbonyl). Aromatic carbons typically resonate between 110-160 ppm.[17][18]

Predicted Data: The molecule has 13 carbons, all of which are expected to be unique.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Type | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Ketone) | 195 - 200 | Typical for an aryl ketone. |

| Aromatic C-N / C-Cl | 148 - 155 | Carbons directly attached to heteroatoms are deshielded. |

| Aromatic C-H | 120 - 140 | Standard range for aromatic carbons.[19] |

| -CH₂- | 45 - 55 | Methylene carbon between a carbonyl and an aromatic ring. |

4.4. 2D NMR Analysis: Assembling the Pieces

Rationale: 2D NMR experiments provide the definitive links between the signals observed in the 1D spectra.

-

COSY identifies protons that are coupled (typically through 2 or 3 bonds). This will be essential for tracing the connectivity within the pyridinyl and chlorophenyl rings.[14]

-

HSQC correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[20]

Sources

- 1. 2-(3-CHLOROPHENYL)-1-(3-PYRIDINYL)-1-ETHANONE | 31251-55-5 [chemicalbook.com]

- 2. as.uky.edu [as.uky.edu]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. organomation.com [organomation.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 20. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the Synthesis of m-Chlorobenzyl 3-Pyridyl Ketone

This guide provides a comprehensive overview of the synthetic strategies for producing m-Chlorobenzyl 3-Pyridyl Ketone, also known as 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone[1]. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of the relevant synthetic methodologies. We will explore the core chemical principles, detail validated experimental protocols, and discuss the causality behind procedural choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction and Strategic Overview

m-Chlorobenzyl 3-Pyridyl Ketone is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and agrochemicals.[1][2] Its structure, featuring a substituted benzyl group attached to a pyridyl ketone moiety, offers multiple points for further functionalization.

The successful synthesis of this target molecule hinges on the efficient formation of the central ketone C-C bond, linking the m-chlorobenzyl and 3-pyridyl fragments. A retrosynthetic analysis reveals several viable pathways, primarily centered on the disconnection of this bond.

Caption: Retrosynthetic analysis of m-Chlorobenzyl 3-Pyridyl Ketone.

This guide will focus on two of the most robust and widely applicable strategies: the Grignard reaction with a nitrile (Route A) and the oxidation of a secondary alcohol (Route B). Both pathways rely on commercially available or readily synthesized starting materials.

Synthesis of Key Precursors

The efficiency of the final coupling step is highly dependent on the quality and purity of the precursor molecules. We will detail the preparation of the essential building blocks.

Precursor I: m-Chlorobenzaldehyde

m-Chlorobenzaldehyde serves as a versatile starting point for the m-chlorobenzyl moiety. While it can be prepared through various methods, such as the oxidation of m-chlorotoluene or m-chlorobenzyl alcohol, one of the most reliable laboratory-scale syntheses starts from m-nitrobenzaldehyde via a Sandmeyer-type reaction.[2][3] This classic transformation involves three key steps: reduction of the nitro group, diazotization of the resulting amine, and displacement of the diazonium group with a chlorine atom.

}``` Caption: Synthetic pathway from m-nitrobenzaldehyde to m-chlorobenzaldehyde.

The reduction of m-nitrobenzaldehyde is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. T[4][5]he resulting m-aminobenzaldehyde is then diazotized at low temperatures (0-5°C) with sodium nitrite in an acidic medium to form the unstable diazonium salt. T[6]he final step involves the introduction of this diazonium salt solution to a hot solution of copper(I) chloride (CuCl), which catalyzes the displacement of the N₂ group by chloride.

[4][5]| Parameter | Value/Condition | Source | | :--- | :--- | :--- | | Starting Material | m-Nitrobenzaldehyde | |[4] | Reducing Agent | Tin(II) chloride dihydrate in conc. HCl | |[4][5] | Diazotizing Agent | Sodium Nitrite (NaNO₂) | |[7] | Diazotization Temp. | 0-5 °C | |[8] | Sandmeyer Catalyst | Copper(I) Chloride (CuCl) | |[4][5] | Typical Yield | 75-79% | |[4] | Boiling Point | 84-86°C at 8 mmHg | |[4]

Table 1. Key Parameters for the Synthesis of m-Chlorobenzaldehyde.

Precursor II: 3-Cyanopyridine (Nicotinonitrile)

3-Cyanopyridine is a critical precursor for the Grignard pathway. It is commercially available but can also be synthesized if needed, typically through the ammoxidation of 3-methylpyridine (β-picoline). This industrial process involves the reaction of 3-methylpyridine with ammonia and oxygen at high temperatures over a metal oxide catalyst. For laboratory purposes, purchasing high-purity 3-cyanopyridine is the most practical approach.

Precursor III: 3-Acetylpyridine

3-Acetylpyridine is another key intermediate, particularly for syntheses that may involve alpha-halogenation followed by coupling. I[9]t is a common building block in pharmaceuticals. A[9] laboratory preparation can be achieved by reacting the methyl ester of nicotinic acid with acetic acid over a catalyst at elevated temperatures.

[10][11]### 3. Core Synthesis Methodology I: Grignard Reaction with Nitrile

This is arguably the most direct and reliable method for constructing the target ketone. The reaction involves the nucleophilic attack of a Grignard reagent, derived from an m-chlorobenzyl halide, on the electrophilic carbon of 3-cyanopyridine. T[12][13]he resulting imine intermediate is then hydrolyzed in an acidic workup to yield the final ketone.

[14][15]Causality Behind Experimental Choices:

-

Grignard Reagent Formation: m-Chlorobenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (N₂ or Ar). T[16]he exclusion of water is critical, as even trace amounts will quench the Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent is added slowly to a solution of 3-cyanopyridine, typically at a reduced temperature (e.g., 0°C) to control the exothermicity of the reaction. The carbanionic character of the Grignard reagent facilitates its attack on the nitrile carbon. *[13] Hydrolysis: After the addition is complete, the reaction is quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step serves two purposes: it protonates the intermediate imine salt, and the subsequent hydrolysis of the resulting iminium ion furnishes the ketone. T[12][15]he mechanism prevents over-addition, which is a common issue when using Grignard reagents with esters or acid chlorides, making this a superior method for ketone synthesis.

[15]Detailed Experimental Protocol: Grignard Synthesis

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous THF via syringe. Add a few drops of m-chlorobenzyl chloride (1.0 equivalent) to initiate the reaction. Once initiated, add the remaining m-chlorobenzyl chloride, diluted in THF, dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Nitrile Addition: In a separate flame-dried flask, dissolve 3-cyanopyridine (1.05 equivalents) in anhydrous THF. Cool this solution to 0°C in an ice bath.

-

Reaction: Once the Grignard reagent formation is complete (most of the magnesium has been consumed), transfer it via cannula to the dropping funnel and add it dropwise to the cooled 3-cyanopyridine solution. Maintain the temperature below 10°C.

-

Workup: After stirring for 2-4 hours, slowly quench the reaction by adding it to a stirred solution of 1 M H₂SO₄ cooled in an ice bath.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Synthesis Methodology II: Oxidation of a Secondary Alcohol

An alternative, robust two-step approach involves first synthesizing the corresponding secondary alcohol, 1-(m-chlorophenyl)-1-(pyridin-3-yl)methanol, and then oxidizing it to the target ketone.

[17][18]Workflow for Oxidation Pathway:

Caption: Two-step synthesis via formation and oxidation of a secondary alcohol.

Step 1: Synthesis of the Secondary Alcohol

The secondary alcohol can be formed by reacting m-chlorobenzaldehyde with a 3-pyridyl organometallic reagent. A common method is to generate 3-lithiopyridine in situ from 3-bromopyridine and n-butyllithium at low temperature (-78°C), followed by the addition of m-chlorobenzaldehyde.

Step 2: Oxidation to the Ketone

A variety of modern and classic oxidation reagents can be employed for this transformation. The choice of oxidant is critical and depends on the scale of the reaction and the presence of other sensitive functional groups.

[17]| Oxidizing Agent | Description | Advantages | Disadvantages | Source | | :--- | :--- | :--- | :--- | :--- | | PCC (Pyridinium Chlorochromate) | A complex of chromium trioxide with pyridine and HCl. | Mild, selective for primary/secondary alcohols. | Chromium (VI) is toxic; produces tarry byproducts. | |[19] | Dess-Martin Periodinane (DMP) | A hypervalent iodine compound (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one). | Mild, neutral conditions, high yields, fast reaction times. | High molecular weight reagent, not ideal for large scale. | |[20] | Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., triethylamine). | High yields, avoids heavy metals. | Requires low temperatures (-78°C), produces foul-smelling dimethyl sulfide. | |[19] | Jones Oxidation | Chromic acid (CrO₃) in aqueous sulfuric acid and acetone. | Powerful and inexpensive. | Strongly acidic, not selective, highly toxic chromium waste. | |[21]

Table 2. Comparison of Common Reagents for Secondary Alcohol Oxidation.

Causality Behind Experimental Choices: For laboratory-scale synthesis where mild conditions are paramount, the Dess-Martin Periodinane (DMP) oxidation is often preferred. It operates at room temperature, is tolerant of many functional groups, and the workup is straightforward. PCC is also a viable option but requires more careful handling due to the chromium waste.

[19]### 5. Characterization and Purity Analysis

Confirmation of the final product structure and assessment of its purity are essential. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets in the aromatic region for both the pyridyl and chlorophenyl rings, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₃H₁₀ClNO. *[1] Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl (C=O) stretch.

Safety and Handling

-

Reagents: Organolithium reagents (like n-BuLi) and Grignard reagents are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere using appropriate syringe and cannula techniques. Anhydrous solvents are mandatory. *[16] Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

Oxidants: Chromium-based oxidants like PCC and Jones reagent are toxic and carcinogenic. DMP can be explosive under impact or heating. Handle all oxidizing agents with appropriate personal protective equipment (PPE).

-

Halogenated Compounds: m-Chlorobenzyl chloride is a lachrymator. Handle with care in a fume hood.

By understanding the principles behind these synthetic routes and adhering to rigorous experimental technique, researchers can reliably produce high-purity m-Chlorobenzyl 3-Pyridyl Ketone for further application in their scientific endeavors.

References

- Organic Syntheses Procedure. m-Chlorobenzaldehyde.

- Google Patents. CN106588604A - Method for preparing chlorobenzaldehyde through continuous oxidization of m-chlorobenzene.

- PrepChem.com. Preparation of 3-chlorobenzaldehyde.

- ChemicalBook. The Application and Synthesis of 3-Acetylpyridine.

- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.

- LookChem. Preparation of m-Chlorobenzaldehyde.

- Taylor & Francis Online. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.

- Google Patents. WO 2006/006184 A2 - Process for the preparation of ketorolac and its tromethamine salt.

- Wikipedia. Diazonium compound.

- Pharmaffiliates. CAS No : 31251-55-5 | Product Name : 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone.

- Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.

- Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC.

- Oxidation of Alcohols to Aldehydes and Ketones.

- YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism.

- PRACTICAL LAB MANUAL. Medicinal Chemistry - III B. Pharm VI.

- PrepChem.com. Preparation of 3-acetylpyridine.

- Lab Archives. Transforming Secondary Alcohols Into Ketones: A Guide to Oxidation Techniques.

- Google Patents. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.

- University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones.

- JoVE. Video: Nitriles to Ketones: Grignard Reaction.

- Organic Chemistry Tutor. Grignard Reaction of Nitriles.

- Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106588604A - Method for preparing chlorobenzaldehyde through continuous oxidization of m-chlorobenzene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of m-Chlorobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. jru.edu.in [jru.edu.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 10. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 14. youtube.com [youtube.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. rsc.org [rsc.org]

- 17. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 18. Transforming Secondary Alcohols Into Ketones: A Guide to Oxidation Techniques - Oreate AI Blog [oreateai.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]

- 21. download.e-bookshelf.de [download.e-bookshelf.de]

Foreword: The Architectural Versatility of the Phenyl Pyridinyl Ethanone Scaffold

An In-Depth Technical Guide to the Biological Activity of Substituted Phenyl Pyridinyl Ethanones

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be selectively modified to interact with a wide range of biological targets—is a cornerstone of modern drug discovery. The substituted phenyl pyridinyl ethanone core represents one such versatile scaffold. Its constituent parts—a pyridine ring, a phenyl ring, and a flexible ethanone linker—offer a rich canvas for synthetic modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve potent and selective biological activity. This guide synthesizes field-proven insights into the diverse therapeutic potential of this chemical class, focusing on the causal relationships between structural modifications and observed biological outcomes. We will explore its applications in oncology, infectious diseases, and inflammatory conditions, providing not just data, but the strategic rationale behind the experimental designs used to validate these activities.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Substituted phenyl pyridinyl ethanones have emerged as potent agents capable of intervening in these aberrant processes, primarily through the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Induction of G2/M Arrest and Apoptosis via p53 and JNK Upregulation

A primary mechanism by which these compounds exert their anticancer effects is the induction of cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This is often followed by the initiation of programmed cell death (apoptosis). This dual action ensures that cancer cells are not only halted in their proliferation but are also eliminated.

Key molecular events involve the upregulation of the tumor suppressor protein p53.[1] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[1] Concurrently, these compounds have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular stress response that can also lead to apoptosis.[1] The interplay between p53 and JNK activation creates a robust pro-apoptotic signal within the cancer cell. For instance, studies on HepG2 liver cancer cells demonstrated that treatment with compounds like 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one resulted in a significant increase in p53 and phosphorylated JNK levels, preceding the onset of apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of substituent effects has revealed critical determinants for antiproliferative activity. The nature and position of functional groups on both the phenyl and pyridine rings dramatically influence cytotoxicity.

-

Enhancing Groups : The presence of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups generally enhances antiproliferative activity.[2] These groups can participate in hydrogen bonding with target proteins, increasing binding affinity.

-

Detrimental Groups : Conversely, bulky groups or halogen atoms (F, Cl, Br) on the pyridine ring often lead to lower antiproliferative activity, likely due to steric hindrance at the active site.[2]

-

Positional Effects : The position of substituents is crucial. For example, in a study of pyridine derivatives, the placement of methoxy groups significantly impacted IC₅₀ values against HeLa cells.[2] Replacing a phenyl ring with a pyrid-2-yl moiety has also been shown to increase cytotoxicity against most cancer cell lines in NCI screening panels.[3]

Table 1: Antiproliferative Activity of Representative Substituted Pyridine Derivatives

| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1 | 6-(2,4-dimethoxyphenyl), 4-(3,4-methylenedioxyphenyl) | HepG2 | 4.5 ± 0.3 | [1] |

| 2 | 2-(2,4-dimethoxyphenyl), 4-(3,4-methylenedioxyphenyl) | HepG2 | >10 | [1] |

| 3b | 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl) | HCT-116 | Potent Activity | [4] |

| 4a | Pyridine-Thiazole Hybrid | HT29 | 2.243 ± 0.217 | [5] |

| 4 | Pyridine-Thiazole Hybrid | HL-60 | 0.57 |[6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability stems from the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.[4][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. The duration is critical; it must be long enough to observe a significant effect on proliferation but short enough to avoid cell death in the control wells due to nutrient depletion.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Phenyl pyridinyl ethanone derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.

Mechanism of Action and Spectrum of Activity

While the precise mechanisms are still under investigation for many derivatives, molecular docking studies suggest that these compounds may interfere with essential bacterial enzymes. For example, some pyridine-thiazole derivatives are predicted to bind to the active site of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[8]

The spectrum of activity is often broad. Significant antibacterial effects have been observed against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[9] Furthermore, potent antifungal activity has been reported against pathogenic fungi like Candida albicans and Aspergillus niger.[9]

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 16d | S. aureus | 0.5 | [8] |

| 17d | S. aureus | 0.5 | [8] |

| 6b, 6d, 6e, 6g, 6j | B. subtilis | Excellent Activity | [9] |

| 6f, 6g, 6d | M. tuberculosis | 1.2, 3.1, 7.8 | [9] |

| 3g | P. aeruginosa | 0.21 (µM) |[10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gatifloxacin, Ofloxacin) should be run in parallel as a reference.[8][9]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation underlies numerous diseases. A key therapeutic strategy is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Certain phenyl pyridinyl ethanone derivatives have been identified as potent COX inhibitors.

Mechanism of Action: Selective COX-2 Inhibition

There are two primary COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[11] Selective inhibition of COX-2 is a highly desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]

The mechanism involves the inhibitor binding to the active site of the COX enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H₂ (PGH₂), the precursor for other prostaglandins and thromboxanes.[12] Molecular modeling and in vitro assays have shown that some diarylheterocycles containing a central pyridine ring can achieve high potency and selectivity for COX-2.[13][14]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is measured by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add the test compound (dissolved in DMSO) and the respective enzyme (COX-1 or COX-2) to the wells. Allow to pre-incubate for 10-15 minutes at room temperature to permit inhibitor-enzyme binding.

-

Initiate Reaction: Start the reaction by adding arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a colorimetric substrate.

-

Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes. The rate of color development is proportional to the COX peroxidase activity.

-

Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to a DMSO control. Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity. A standard inhibitor like celecoxib or meloxicam should be used as a positive control.[14]

General Synthesis Approach

The synthesis of substituted phenyl pyridinyl ethanones is typically achieved through well-established organic chemistry reactions. A common and effective method is the acid-catalyzed condensation, such as the Friedländer annulation or a related reaction.

Representative Synthesis Scheme: Acid-Catalyzed Condensation

This procedure outlines the synthesis of a 2-pyridyl-4-phenylquinoline, a related and illustrative structure, from an o-aminobenzophenone and an acetylpyridine derivative.

Step-by-Step Methodology:

-

Catalyst Preparation: A mixture of m-cresol and phosphorus pentoxide is stirred at 145°C for approximately 2.5 hours to create a homogeneous acidic solution.[15]

-

Addition of Reactants: After cooling, 2-amino-5-bromobenzophenone and 2-acetyl-6-methyl-pyridine are added to the reaction vessel.[15]

-

Reaction: The mixture is heated to 135°C and stirred overnight to drive the condensation and cyclization reaction.

-

Work-up and Purification: After cooling, the dark solution is poured into a mixture of ethanol and triethylamine to precipitate the crude product. The resulting solid is collected by filtration and purified by extraction and recrystallization to yield the final product.[15]

Conclusion and Future Directions

The substituted phenyl pyridinyl ethanone scaffold is a validated platform for the development of potent biological agents. The extensive body of research highlights its remarkable tunability, allowing for the optimization of activity against cancer cells, pathogenic microbes, and inflammatory enzymes. The key to unlocking its full potential lies in a deep understanding of its structure-activity relationships. Future research should focus on multi-objective optimization, aiming to simultaneously enhance potency, improve selectivity against off-targets, and refine ADME (absorption, distribution, metabolism, and excretion) properties to develop drug candidates with superior clinical profiles. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A complete list of all sources cited has been consolidated below. Each entry includes the Title, Source, and a valid, clickable URL for verification.